5-(Pyrimidin-5-yl)nicotinaldehyde
Overview
Description
5-(Pyrimidin-5-yl)nicotinaldehyde is a chemical compound characterized by a pyrimidinyl group attached to the 5-position of a nicotinaldehyde molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrimidin-5-yl)nicotinaldehyde typically involves a multi-step reaction process. One common method is the Pd-catalyzed Suzuki coupling reaction , which involves the reaction of pyrimidin-5-yl boronic acid with nicotinaldehyde in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Pyrimidin-5-yl)nicotinaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry: 5-(Pyrimidin-5-yl)nicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of heterocyclic compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to natural substrates makes it a valuable tool in biochemical assays.
Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its derivatives may exhibit biological activity against various diseases, including cancer and infectious diseases.
Industry: The compound finds use in the chemical industry for the production of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 5-(Pyrimidin-5-yl)nicotinaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary widely depending on the biological context.
Comparison with Similar Compounds
Pyrimidin-5-yl isophthalic acid: This compound shares a similar pyrimidinyl group but has a different aromatic ring structure.
Nicotinic acid: A simpler compound with a similar pyridine ring but lacking the pyrimidinyl group.
Uniqueness: 5-(Pyrimidin-5-yl)nicotinaldehyde is unique due to its combination of the pyrimidinyl group and the nicotinaldehyde moiety. This combination provides distinct chemical properties and reactivity compared to similar compounds.
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Properties
IUPAC Name |
5-pyrimidin-5-ylpyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-6-8-1-9(3-11-2-8)10-4-12-7-13-5-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMUOEOLCYSPCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C2=CN=CN=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745052 | |
Record name | 5-(Pyrimidin-5-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346687-35-1 | |
Record name | 3-Pyridinecarboxaldehyde, 5-(5-pyrimidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346687-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Pyrimidin-5-yl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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